molecular formula C24H31ClN6O3 B2527830 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 927591-24-0

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2527830
CAS No.: 927591-24-0
M. Wt: 487
InChI Key: UNIWVEPRNLOQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H31ClN6O3 and its molecular weight is 487. The purity is usually 95%.
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Scientific Research Applications

Antiasthmatic Applications

The synthesis and evaluation of xanthene derivatives, closely related to the queried compound, have demonstrated significant antiasthmatic activity. These derivatives, developed as Phosphodiesterase 3 inhibitors, were found to possess potent vasodilatory properties, which are critical in the development of anti-asthmatic agents. One derivative, in particular, showed remarkable activity, surpassing the standard Cilostazol, highlighting the potential for new anti-asthmatic compounds (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Cardiovascular Applications

Research into 8-alkylamino derivatives of 1,3-dimethyl-purine-2,6-diones has shown promising cardiovascular effects. Specifically, derivatives were synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activity. Notably, compounds exhibited strong prophylactic antiarrhythmic activity in models of induced arrhythmia and showed hypotensive activity, indicating their potential as cardiovascular agents (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Antimicrobial Applications

A novel series of purine linked piperazine derivatives synthesized to target Mycobacterium tuberculosis has shown potent inhibitory activity. By disrupting the biosynthesis of the peptidoglycan, these derivatives exert antiproliferative effects against Mycobacterium tuberculosis, showcasing a new approach to tackling this pathogen. Comparative analysis with existing drugs like Ethambutol indicated that some of these compounds possess greater potency, underscoring their potential as preclinical agents against tuberculosis (Konduri, Prashanth, Krishna, Sriram, Behera, Siegel, & Rao, 2020).

Properties

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN6O3/c1-24(2,3)18(32)14-31-19(26-21-20(31)22(33)28(5)23(34)27(21)4)15-29-9-11-30(12-10-29)17-8-6-7-16(25)13-17/h6-8,13H,9-12,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIWVEPRNLOQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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